1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea
Description
This compound is a urea derivative featuring a conjugated methylidene core substituted with two distinct amino groups: a 4,6-dimethylpyrimidin-2-ylamino moiety and a [2-(1H-indol-3-yl)ethyl]amino group. The 4-methylphenyl substituent at the urea’s third position contributes to its lipophilicity and steric profile.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize heterocyclic motifs. The indole moiety, a common pharmacophore in bioactive molecules (e.g., serotonin derivatives), may confer affinity for neurological or oncological targets. Crystallographic tools like SHELX and ORTEP-3 (used for small-molecule refinement and visualization, respectively) likely played roles in confirming its geometry and electronic structure .
Properties
Molecular Formula |
C25H27N7O |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H27N7O/c1-16-8-10-20(11-9-16)30-25(33)32-23(31-24-28-17(2)14-18(3)29-24)26-13-12-19-15-27-22-7-5-4-6-21(19)22/h4-11,14-15,27H,12-13H2,1-3H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
ZZLUVVSNZXEVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=NCCC2=CNC3=CC=CC=C32)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with an indole derivative and a substituted urea compound. The reaction is often facilitated by the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of pyrimidine derivatives, which could be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions include oxindole derivatives, amine derivatives, and substituted pyrimidine and indole compounds .
Scientific Research Applications
1. Anticancer Activity:
Research indicates that compounds with similar structural characteristics exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action likely involves the interaction with specific molecular targets, such as enzymes and receptors, potentially leading to the modulation of signaling pathways associated with cancer progression .
2. Anti-inflammatory Properties:
The indole moiety may contribute to anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. This property is particularly relevant in the context of diseases such as arthritis and inflammatory bowel disease.
3. Antimicrobial Effects:
There is potential for antimicrobial activity against various pathogens, which can be attributed to the compound's unique structural features that allow it to interact with microbial targets effectively .
Case Study 1: Antiproliferative Screening
A study investigated the antiproliferative activity of related urea derivatives against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated that certain derivatives exhibited broad-spectrum activity, with some compounds showing lethal effects on specific cancer cell lines like melanoma and renal cancer .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of similar compounds revealed that modifications in the terminal phenyl groups significantly influenced their antiproliferative activity. This highlights the importance of structural diversity in enhancing biological efficacy .
Mechanism of Action
The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The indole and pyrimidine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs primarily differ in substituents on the phenyl ring and the amino groups. Below is a detailed comparison with 1-(3-chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea (referred to as Compound A for brevity) :
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Lipophilicity: The indol-3-ylethylamino group in the target compound increases hydrophobicity compared to Compound A’s 4-ethylphenyl group. This may enhance membrane permeability but reduce aqueous solubility.
Steric and Electronic Profiles: The indole ring’s bulkiness in the target compound could restrict binding to flat active sites, whereas Compound A’s smaller chlorophenyl group allows tighter packing in hydrophobic pockets. The E-configuration in both compounds ensures proper alignment of hydrogen-bond donors/acceptors (e.g., pyrimidine N-atoms), critical for interactions with biological targets.
Biological Activity
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methylphenyl)urea is a complex organic compound notable for its potential biological activities. This compound incorporates structural motifs commonly associated with bioactive molecules, particularly the indole and pyrimidine groups, which are significant in medicinal chemistry due to their roles in various biological processes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 503.6 g/mol. The structure features:
- Pyrimidine moiety : Known for its involvement in nucleic acids and enzyme interactions.
- Indole moiety : Associated with various receptor interactions and biological activities.
- Urea linkage : Often contributes to the compound's pharmacological properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets:
- The indole group can bind to serotonin receptors, potentially influencing neurotransmission and signaling pathways.
- The pyrimidine component may interact with nucleic acids or enzymes, modulating cellular processes such as proliferation and apoptosis.
Biological Activities
Recent studies have highlighted various biological activities associated with similar compounds, suggesting potential applications in pharmacology:
Anticancer Activity
Research indicates that derivatives of pyrimidine and indole exhibit significant anticancer properties. For instance:
- A study on thieno[2,3-d]pyrimidine derivatives demonstrated effective inhibition of tumor cell activity, particularly against breast cancer cell lines (MDA-MB-231), with some compounds showing IC50 values as low as 27.6 μM .
- The structure-activity relationship (SAR) analysis indicated that modifications in the indole or pyrimidine rings could enhance cytotoxicity against cancer cells .
Antimicrobial Activity
Compounds featuring the indole structure have been reported to possess antibacterial and antifungal properties. For example:
- Indole-thiazolidinone conjugates were evaluated for their activity against pathogens like Staphylococcus aureus, showcasing promising results .
Case Studies
- Study on Pyrimidine Derivatives : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that similar strategies could be employed for optimizing the target compound .
- Indole-Based Compounds : Research on indole derivatives revealed their potential as inhibitors in cancer therapy, particularly due to their ability to modulate signaling pathways involved in cell growth and survival .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles | Pyrimidine + pyrazole | Anticancer |
| Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Pyrimidine + aliphatic chain | Antimicrobial |
| 1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-methoxyphenyl)urea | Pyrimidine + methoxy groups | Potential anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
